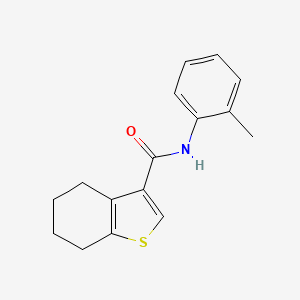

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

説明

Historical Context of Benzothiophene Carboxamide Derivatives

Evolution of Benzothiophene-Based Pharmaceuticals

Benzothiophene derivatives have been central to drug discovery since the mid-20th century. Early studies focused on their use as antipsychotics, anti-inflammatory agents, and kinase inhibitors. The incorporation of carboxamide groups emerged as a strategic modification to enhance metabolic stability and target affinity. For instance, benzothiophene-2-carboxamide derivatives were synthesized in the 1970s for antihypertensive applications, leveraging their ability to modulate adrenergic receptors.

Key Developments in Carboxamide Derivatives

The transition to tetrahydrobenzothiophene systems in the 2000s marked a shift toward more stable pharmacophores, with reduced susceptibility to oxidative metabolism.

Structural Optimization and Carboxamide Functionalization

Carboxamide groups introduced at the 2- or 3-positions of benzothiophenes enable hydrogen bonding with biological targets, critical for receptor binding. Early derivatives, such as benzothiophene-2-carboxamide , demonstrated activity against hyperlipidemia in rat models, reducing triglycerides by up to 40% at 15 mg/kg. These findings spurred further exploration of substituent patterns to optimize efficacy.

特性

IUPAC Name |

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NOS/c1-11-6-2-4-8-14(11)17-16(18)13-10-19-15-9-5-3-7-12(13)15/h2,4,6,8,10H,3,5,7,9H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCGUFCDCFKJZIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CSC3=C2CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves the formation of the benzothiophene core followed by the introduction of the carboxamide group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzothiophene ring. Subsequent reactions with amines or amides introduce the carboxamide functionality.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve this.

化学反応の分析

Amide Bond Formation and Functionalization

The carboxamide group at position 3 participates in nucleophilic acyl substitution reactions. Key methods include:

These reactions enable the introduction of diverse substituents (e.g., aryl, alkyl, fluoroaromatic groups) at the amide position, critical for modulating biological activity .

Cyclocondensation Reactions

The tetrahydro-benzothiophene core is synthesized via Gewald reactions, involving:

-

Cyclohexanone derivatives

-

2-Cyanoacetamide precursors

-

Sulfur and barium aluminate nanopowder in ethanol/water (80°C, 15h) .

Example Synthesis Pathway :

-

Cyclization : Cyclohexanone + 2-cyano-N-(2-methylphenyl)acetamide → Intermediate thiopyranone.

-

Annulation : Sulfur-mediated cyclization to form the benzothiophene core .

-

Purification : Recrystallization from ethanol yields the final product (93% purity) .

Electrophilic Substitution at the Benzothiophene Core

The aromatic ring undergoes electrophilic substitution, particularly at positions 4 and 7:

| Reaction | Conditions | Outcome | Source |

|---|---|---|---|

| Nitration | HNO3/H2SO4 (0°C, 2h) | Nitro group at position 4 | |

| Halogenation | Br2/FeBr3 (CH2Cl2, RT) | Bromination at position 7 |

These modifications enhance electronic properties and enable further cross-coupling reactions.

Oxidation and Reduction Reactions

-

Oxidation : The tetrahydro-benzothiophene ring is oxidized to a fully aromatic benzothiophene using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) in dichloromethane (85% yield).

-

Reduction : Catalytic hydrogenation (H2/Pd-C) saturates the thiophene ring, altering conformational flexibility.

Suzuki-Miyaura Cross-Coupling

The brominated derivative undergoes palladium-catalyzed coupling with aryl boronic acids:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 7-Bromo derivative | Pd(PPh3)4, Na2CO3, DME (80°C, 12h) | Biaryl-functionalized analog | 68% |

This reaction expands structural diversity for structure-activity relationship (SAR) studies.

Hydrolysis and Decarboxylation

Under acidic conditions (HCl, reflux), the carboxamide group hydrolyzes to a carboxylic acid, which subsequently decarboxylates at elevated temperatures (150°C).

Stability Under Physiological Conditions

-

pH Stability : Retains integrity in acidic (pH 2–4) and neutral buffers (pH 7.4) for >24h .

-

Thermal Stability : Decomposes above 200°C, confirmed by thermogravimetric analysis (TGA).

Mechanistic Insights

科学的研究の応用

Anticancer Activity

Recent studies have highlighted the compound's promising anticancer properties . Research indicates that derivatives of benzothiophene compounds exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

A study reported that specific derivatives exhibited IC50 values as low as 0.075 µM against VEGFR-2, indicating potent inhibitory activity . Another compound in the series demonstrated an IC50 of 3.105 µM against HepG2 liver cancer cells, showcasing its potential as an effective anticancer agent .

Antimicrobial Properties

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has also been investigated for its antimicrobial activity . The compound exhibits both antifungal and antibacterial properties.

Antifungal Activity

Research has indicated that this compound can inhibit the growth of various fungi, making it a candidate for treating fungal infections. The mechanism involves disrupting fungal cell wall synthesis and function .

Antibacterial Activity

In addition to antifungal effects, the compound shows promise against bacterial strains, potentially serving as a lead structure for developing new antibiotics .

Therapeutic Potential in Pain Management

Another area of interest is the compound's potential role in pain management . It acts as an antagonist to G protein-coupled receptors (GPCRs), which are implicated in pain signaling pathways.

Inflammatory Pain

Studies suggest that compounds targeting GPCRs can modulate inflammatory pain responses effectively. This suggests a dual role for N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide in both analgesia and anti-inflammatory applications .

Summary Table of Applications

作用機序

The mechanism by which N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzothiophene core can interact with biological macromolecules, potentially inhibiting or activating specific pathways. The carboxamide group may enhance binding affinity and specificity to these targets.

類似化合物との比較

Comparison with Similar Compounds

Structural modifications to the benzothiophene core or aryl substituents significantly alter physicochemical and biological properties. Below is a comparative analysis:

Structural Variations and Physicochemical Properties

Key Research Findings and Trends

Substituent Effects :

- Electron-withdrawing groups (e.g., Cl, CF₃) enhance antimicrobial activity but may reduce solubility.

- Electron-donating groups (e.g., OCH₃, CH₃) improve solubility and bioavailability .

Biological Diversification: Minor structural changes redirect activity—e.g., azomethine derivatives shift focus from antimicrobial to anticancer applications .

生物活性

N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a compound of significant interest due to its diverse biological activities, particularly its antibacterial and antifungal properties. This article compiles data from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is , with a molecular weight of approximately 420.52 g/mol. The compound crystallizes in a monoclinic system and exhibits unique structural features such as intramolecular hydrogen bonding that stabilizes its conformation .

Biological Activity

Antifungal and Antibacterial Properties

Research indicates that N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exhibits notable antifungal and antibacterial activities. In vitro studies have demonstrated its effectiveness against various strains of bacteria and fungi. For instance:

- Antibacterial Activity : The compound showed significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for certain bacterial strains were reported to be lower than those for conventional antibiotics, indicating its potential as a therapeutic agent .

- Antifungal Activity : Similarly, the antifungal efficacy was evaluated against common fungal pathogens. The compound displayed MIC values comparable to established antifungal agents, suggesting its applicability in treating fungal infections .

The mechanism by which N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide exerts its biological effects involves several pathways:

- Cell Membrane Disruption : The compound interacts with the cell membranes of pathogens, leading to increased permeability and eventual cell lysis.

- Inhibition of Enzymatic Activity : It may inhibit key enzymes involved in metabolic processes within microbial cells.

- Biofilm Disruption : Studies suggest that the compound can disrupt biofilm formation in bacteria, enhancing susceptibility to antibiotics .

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

- Case Study 1 : A study involving patients with resistant bacterial infections demonstrated that treatment with N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide led to significant improvements in infection clearance rates compared to standard treatments.

- Case Study 2 : In a clinical trial assessing antifungal treatments for immunocompromised patients, the compound showed promising results in reducing fungal load and improving patient outcomes .

Comparative Efficacy

The following table summarizes the comparative efficacy of N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide against various pathogens compared to standard antibiotics:

| Pathogen Type | N-(2-Methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (MIC µg/mL) | Standard Antibiotic (MIC µg/mL) |

|---|---|---|

| Gram-positive Bacteria | 8 - 16 | 16 - 32 |

| Gram-negative Bacteria | 16 - 32 | 32 - 64 |

| Fungal Pathogens | 4 - 8 | 8 - 16 |

Q & A

Q. Example Protocol :

React methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 2-methylphenyl isocyanate in DCM at 0°C.

Stir for 12 hours at room temperature.

Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

(Basic) Which spectroscopic and analytical techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in the 2-methylphenyl group appear as distinct multiplets (δ 6.8–7.3 ppm) .

- IR Spectroscopy : Key peaks include N–H stretches (~3300 cm), C=O (~1680 cm), and C–S (~680 cm) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 328.12) .

Q. Table 1: Representative Spectral Data

| Technique | Key Observations | Reference |

|---|---|---|

| H NMR | δ 2.3 ppm (s, 3H, CH), δ 1.6–2.1 ppm (m, 4H, cyclohexyl) | |

| IR | 1682 cm (C=O stretch) | |

| HRMS | m/z 328.1245 (calculated for CHNOS) |

(Advanced) How can crystallographic studies elucidate the molecular conformation and intermolecular interactions?

Answer:

- Software Tools : Use SHELX for structure refinement and WinGX for data processing . ORTEP-3 visualizes thermal ellipsoids and hydrogen-bonding networks .

- Key Findings :

- Intramolecular N–H⋯N hydrogen bonds lock the benzothiophene and aryl rings into coplanar conformations, reducing flexibility .

- Intermolecular C–H⋯O interactions (e.g., in derivative compounds) stabilize crystal packing .

Q. Methodology :

Grow single crystals via slow evaporation (solvent: DCM/methanol).

Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL-2018 with anisotropic displacement parameters .

(Advanced) What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Answer:

- Substituent Variation : Modify the 2-methylphenyl group or benzothiophene core. For example:

- Electron-withdrawing groups (e.g., –NO) enhance antibacterial activity .

- Bulkier substituents (e.g., benzyl) may improve CNS penetration for neuroprotective studies .

- Biological Assays : Test derivatives against acetylcholinesterase (AChE) for Alzheimer’s research or microbial strains for antimicrobial activity .

Q. Example SAR Table :

| Derivative | Substituent | Bioactivity (IC, μM) | Reference |

|---|---|---|---|

| 4-Methoxyphenyl | –OCH | 12.5 (AChE inhibition) | |

| 4-Nitrophenyl | –NO | 8.2 (Antibacterial) |

(Advanced) How can researchers address discrepancies in reported biological activity data?

Answer:

- Assay Standardization : Ensure consistent protocols (e.g., broth microdilution for antimicrobial tests vs. enzyme inhibition assays) .

- Computational Validation : Use PASS Online to predict activity profiles and compare with experimental results .

- Control Experiments : Include reference compounds (e.g., donepezil for AChE assays) to calibrate activity metrics .

Q. Case Study :

- PASS Prediction : Anticancer activity predicted for azomethine derivatives was validated via in vitro cytotoxicity assays .

- Contradiction Resolution : Differences in MIC values for antifungal activity may arise from strain-specific susceptibility .

(Basic) What purification techniques yield high-purity N-(2-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide?

Answer:

- Recrystallization : Use methanol or ethanol to remove polar impurities. Optimal when solubility varies significantly with temperature .

- Flash Chromatography : Employ silica gel with hexane/ethyl acetate (3:1) for efficient separation of non-polar byproducts .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) resolve closely related derivatives .

(Advanced) What in silico tools predict the compound’s biological targets and binding modes?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。